molecular formula C17H11F2N3O5 B11363532 N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(4-nitrophenoxy)acetamide

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(4-nitrophenoxy)acetamide

Cat. No.: B11363532
M. Wt: 375.28 g/mol
InChI Key: MCFWRPLLXAMQDE-UHFFFAOYSA-N
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Description

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(4-nitrophenoxy)acetamide: is a synthetic organic compound characterized by its unique chemical structure, which includes a difluorophenyl group, an oxazole ring, and a nitrophenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(4-nitrophenoxy)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 3,4-difluoroaniline with glyoxylic acid to form the corresponding oxazole intermediate. This intermediate is then reacted with 4-nitrophenoxyacetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives where the nitro group is reduced to an amino group.

    Substitution: Substituted products where the nitrophenoxy group is replaced by other functional groups.

Scientific Research Applications

Chemistry: In chemistry, N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(4-nitrophenoxy)acetamide is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, are investigated to understand its mechanism of action and potential therapeutic applications.

Medicine: In medicine, this compound is explored for its potential as a pharmaceutical agent. Its ability to modulate specific biological pathways makes it a candidate for drug development, particularly in the treatment of diseases where these pathways are dysregulated.

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it valuable for applications such as catalysis, polymer synthesis, and the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

    N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(4-aminophenoxy)acetamide: Similar structure but with an amino group instead of a nitro group.

    N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(4-methoxyphenoxy)acetamide: Similar structure but with a methoxy group instead of a nitro group.

    N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(4-chlorophenoxy)acetamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness: The uniqueness of N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(4-nitrophenoxy)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H11F2N3O5

Molecular Weight

375.28 g/mol

IUPAC Name

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(4-nitrophenoxy)acetamide

InChI

InChI=1S/C17H11F2N3O5/c18-13-6-1-10(7-14(13)19)15-8-17(27-21-15)20-16(23)9-26-12-4-2-11(3-5-12)22(24)25/h1-8H,9H2,(H,20,23)

InChI Key

MCFWRPLLXAMQDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)NC2=CC(=NO2)C3=CC(=C(C=C3)F)F

Origin of Product

United States

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